[1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride [1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532437
InChI: InChI=1S/C12H17BrN2O2S.ClH/c1-14-11-5-3-7-15(9-11)18(16,17)12-6-2-4-10(13)8-12;/h2,4,6,8,11,14H,3,5,7,9H2,1H3;1H
SMILES: CNC1CCCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl
Molecular Formula: C12H18BrClN2O2S
Molecular Weight: 369.71 g/mol

[1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride

CAS No.:

Cat. No.: VC13532437

Molecular Formula: C12H18BrClN2O2S

Molecular Weight: 369.71 g/mol

* For research use only. Not for human or veterinary use.

[1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride -

Specification

Molecular Formula C12H18BrClN2O2S
Molecular Weight 369.71 g/mol
IUPAC Name 1-(3-bromophenyl)sulfonyl-N-methylpiperidin-3-amine;hydrochloride
Standard InChI InChI=1S/C12H17BrN2O2S.ClH/c1-14-11-5-3-7-15(9-11)18(16,17)12-6-2-4-10(13)8-12;/h2,4,6,8,11,14H,3,5,7,9H2,1H3;1H
Standard InChI Key HGPKTVWSUPGVBM-UHFFFAOYSA-N
SMILES CNC1CCCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl
Canonical SMILES CNC1CCCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl

Introduction

Chemical Identity and Structural Characteristics

The compound belongs to the class of benzenesulfonyl-piperidine derivatives, characterized by a piperidine ring substituted with a 3-bromobenzenesulfonyl group and a methylamine moiety at the 3-position. Its molecular formula is C₁₁H₁₆BrClN₂O₂S, with a molecular weight of 355.68 g/mol . The structure integrates a sulfonamide linker, which is critical for modulating biological activity in drug discovery .

Key functional groups include:

  • 3-Bromobenzenesulfonyl group: Enhances electrophilic reactivity and potential for cross-coupling reactions.

  • Piperidine ring: A six-membered amine heterocycle that improves metabolic stability compared to acyclic amines.

  • Methylamine hydrochloride: Provides water solubility and facilitates salt formation for purification .

Synthesis and Reaction Pathways

Core Synthesis Strategy

While no direct synthesis route for this compound is documented in the literature, analogous benzenesulfonyl-piperidine derivatives are typically synthesized through:

  • Sulfonylation: Reacting piperidine with 3-bromobenzenesulfonyl chloride in the presence of a base like triethylamine .

  • Methylamine Introduction: Quaternizing the piperidine nitrogen with methylamine under acidic conditions, followed by hydrochloride salt formation .

A related patent (US8513415B2) describes a method for preparing C-pyrazine-methylamines via imine intermediates, which could be adapted for this compound . Key steps include:

  • Diaryl imine formation: Reacting methylamine with aromatic aldehydes.

  • Nucleophilic substitution: Displacing halides on heteroaromatic cores (e.g., pyrazine) with the imine intermediate.

  • Acid hydrolysis: Cleaving the imine to yield the primary amine .

Optimized Reaction Conditions

ParameterOptimal ValuePurpose
SolventDMF or THFEnhances nucleophilicity of amine
Temperature20–50°CBalances reaction rate and side products
BaseCs₂CO₃ or K₂CO₃Facilitates deprotonation
Reaction Time12–24 hoursEnsures complete conversion

Physicochemical Properties

Experimental data for the exact compound is limited, but analogs suggest:

  • Water Solubility: ≥10 mg/mL due to hydrochloride salt form .

  • Melting Point: Estimated 180–220°C (decomposition common for sulfonamides) .

  • Stability: Sensitive to light and humidity; requires storage at 2–8°C under inert gas .

SupplierPurityFormPrice (per gram)Minimum Order
Amber MolTech LLC 99%Liquid$250100 g
Amadis Chemical 97%Powder$45010 mg

Both suppliers emphasize applications in pharmaceutical intermediates and medicinal chemistry R&D .

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